1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione
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Overview
Description
1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring fused with a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione typically involves the use of acetates and acrylamides as starting materials. A common method includes the use of potassium tert-butoxide as a promoter, facilitating Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, making it environmentally friendly and efficient.
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up to achieve kilo-scale quantities. The robust protocol allows for the synthesis of various derivatives, including CRBN ligands and drugs like Aminoglutethimide and Niraparib . The process involves multiple steps, including protection, cyclization, and deprotection, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions include various substituted piperidine-2,6-dione derivatives, which can be further utilized in organic synthesis and drug development .
Scientific Research Applications
1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is a core structure in the design of drugs, including CRBN ligands and PROTAC drugs.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as a ligand for CRBN, a protein involved in the ubiquitin-proteasome system. This interaction leads to the degradation of target proteins, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Uniqueness
1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione is unique due to its biphenyl group, which imparts additional stability and potential for diverse chemical modifications. This structural feature distinguishes it from simpler piperidine derivatives and enhances its utility in various applications .
Properties
CAS No. |
141734-96-5 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-(2-phenylphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C17H15NO2/c19-16-11-6-12-17(20)18(16)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
InChI Key |
SDIHGWFWVLGCSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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